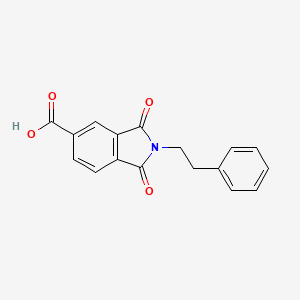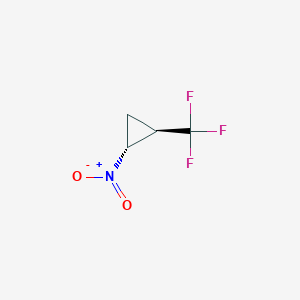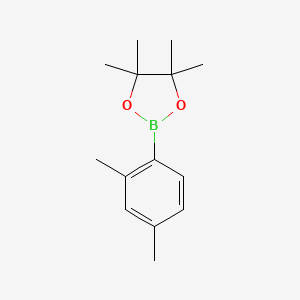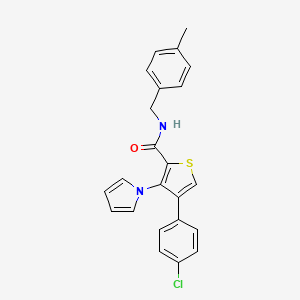![molecular formula C22H19ClF3N3O2 B2778263 (6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone CAS No. 1326936-25-7](/img/structure/B2778263.png)
(6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone” is a complex organic compound. Its molecular formula is C23H21ClF3N3O, with an average mass of 447.880 Da .
Molecular Structure Analysis
The compound contains several functional groups, including a quinoline ring, a trifluoromethyl group, a benzyl group, and a morpholine ring .
Scientific Research Applications
Synthesis and Biological Activity
- Quinazoline derivatives, including compounds structurally similar to (6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone, have demonstrated significant biological activity. The synthesis process involves multiple steps, including esterification, amidation, reduction, and condensation reactions. These compounds exhibit good biological activity due to their nitrogen-containing heterocyclic structures (Xu Li-feng, 2011).
Antimalarial and Anticancer Properties
- A study on 7-benz[c]acridinemethanols, which are structurally related to quinolinemethanols, has been conducted to explore their potential as antimalarial agents. The synthesis of these compounds involves halogenation, acylation, and epoxide formation, demonstrating their versatility in medicinal chemistry applications. These compounds show promise due to their rigid, tetracyclic structure, which is believed to contribute to their antimalarial properties (A. Rosowsky et al., 1971).
Fluorescence Sensing
- The compound has been explored for its potential in fluorescence sensing, particularly in pH detection. A related Schiff-base molecule demonstrates ratiometric fluorescent chemosensing for pH, indicating that structurally similar compounds could be applied in biochemical and medical research for detecting and monitoring pH changes in various biological and environmental samples (S. Halder et al., 2018).
Neurological Disease Research
- In neurological disease research, specifically Parkinson's disease, a compound structurally related to this compound has been synthesized for potential use as a PET imaging agent. This highlights the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).
Antimicrobial and Antimalarial Agents
- Novel quinoline-based 1,2,3-triazoles have been synthesized from derivatives structurally similar to the target compound, showcasing their application as antimicrobial and antimalarial agents. This illustrates the compound's potential in contributing to the development of new therapeutic agents for infectious diseases (Y. Parthasaradhi et al., 2015).
properties
IUPAC Name |
[6-chloro-4-[[2-(trifluoromethyl)phenyl]methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N3O2/c23-15-5-6-19-16(11-15)20(17(13-27-19)21(30)29-7-9-31-10-8-29)28-12-14-3-1-2-4-18(14)22(24,25)26/h1-6,11,13H,7-10,12H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIDVJLWXUPXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2778181.png)




![1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-2-heptyn-1-ol](/img/structure/B2778188.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2778190.png)





![N-(4-bromo-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778202.png)